6-Phenylpyridine-2-carboxylic acid hydrochloride
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Overview
Description
6-Phenylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of 6-Phenylpyridine-2-carboxylic acid with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used include water or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: No specific catalysts are generally required for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Batch Processing: Where the reactants are mixed in large reactors and the product is isolated after the reaction is complete.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Phenylpyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various halogens and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Phenylpyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Phenylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. Generally, it may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A simpler derivative of pyridine with similar chemical properties.
Phenylpyridine: Another derivative with a phenyl group attached to the pyridine ring.
Pyridine-3-carboxylic acid: A positional isomer with the carboxylic acid group at a different position on the pyridine ring.
Uniqueness
6-Phenylpyridine-2-carboxylic acid hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
6-phenylpyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2.ClH/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9;/h1-8H,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZXTUBEFMIJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138100-60-2 |
Source
|
Record name | 6-phenylpyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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